(2S,7S)-4,16-dimethyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaen-7-ol
Description
Historical Trajectory and Initial Characterization of Beloxepin (B134593) (Org-4428) in Medicinal Chemistry Research
Beloxepin (Org-4428) emerged in medicinal chemistry research towards the end of the 1990s and was studied as an antidepressant agent. scispace.com Initial characterization revealed it to be a selective inhibitor of synaptosomal noradrenalin reuptake. scispace.com Research indicated a significantly lower affinity (approximately 100-fold less) for other monoamine carriers compared to the noradrenalin transporter. scispace.com Studies on the racemic mixture (±) and the pure enantiomers demonstrated that the (-)-enantiomer exhibits an approximately 8-fold higher affinity for the transporter than the (+)-enantiomer, with reported Ki values of 700 nM for the racemate, 390 nM for the (-)-enantiomer, and 2960 nM for the (+)-enantiomer. scispace.com
Structural Classification within the Diphenylossepine Chemical Family
Beloxepin (Org-4428) is structurally classified within the diphenylossepine chemical family. scispace.com Its chemical structure is described as (±) cis-1,2,3,4,4a,13b-hexahydro-2,10-dimethyldibenz[2,3:6,7]oxepino[4,5-c]pyridine-4a(2H)-ol. scispace.com This classification places it among compounds characterized by a core dibenzoxepine structure.
Conceptual Frameworks for Investigating Beloxepin's Neuropharmacological Research Potential
The investigation into Beloxepin's neuropharmacological potential has been framed around its mechanism of action as a noradrenalin reuptake inhibitor and a 5-HT2 receptor antagonist. medchemexpress.commedchemexpress.cn Research has explored its effects in preclinical models related to conditions such as depression and neuropathic pain. scispace.commedchemexpress.com The rationale for studying noradrenergic reuptake inhibitors in these contexts stems from the known involvement of the noradrenergic system in mood regulation and pain modulation. researchgate.netnih.gov Preclinical studies have suggested that noradrenergic antidepressants may possess antinociceptive effects. researchgate.net
The research findings regarding Beloxepin's affinity for the noradrenalin transporter, particularly the difference between its enantiomers, highlight the importance of stereochemistry in its pharmacological activity. scispace.com Although the racemic mixture is described as a weak inhibitor of NE reuptake, it has shown activity in preclinical models of neuropathic pain. scispace.com Studies have investigated its dose-dependent antiallodynic effect in relevant animal models. scispace.com
Interactive Data Table: Affinity of Beloxepin and its Enantiomers for the Norepinephrine (B1679862) Transporter
| Compound | Ki (nM) |
| (±)-Beloxepin | 700 |
| (-)-Beloxepin | 390 |
| (+)-Beloxepin | 2960 |
Data derived from reference scispace.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
135928-30-2 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(2S,7S)-4,16-dimethyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaen-7-ol |
InChI |
InChI=1S/C19H21NO2/c1-13-6-5-7-14-16-12-20(2)11-10-19(16,21)15-8-3-4-9-17(15)22-18(13)14/h3-9,16,21H,10-12H2,1-2H3/t16-,19-/m1/s1 |
InChI Key |
RPMDQAYGQBREBS-VQIMIIECSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)[C@H]3CN(CC[C@]3(C4=CC=CC=C4O2)O)C |
Canonical SMILES |
CC1=C2C(=CC=C1)C3CN(CCC3(C4=CC=CC=C4O2)O)C |
Appearance |
Solid powder |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,2,3,4,4a,13b-hexahydro-2,10-dimethyldibenz(2,3:6,7)oxepino(4,5-c)pyridin-4a-ol ORG 4428 ORG4428 |
Origin of Product |
United States |
Synthetic Methodologies and Chemoinformatic Approaches for Beloxepin and Its Derivatives
Stereoselective Synthetic Pathways for Beloxepin (B134593) Enantiomers
Beloxepin contains defined stereocenters, and the synthesis of its individual enantiomers is crucial for understanding their specific biological activities. nih.gov While general methods for enantioselective synthesis of dibenzoxepine derivatives exist, specific detailed pathways for Beloxepin enantiomers are less extensively documented in the general scientific literature compared to the synthesis of the core structure. However, the importance of stereoselectivity in related compounds and the general strategies employed in asymmetric synthesis of similar rigid frameworks are relevant. For instance, enantioselective synthesis often involves the use of chiral catalysts or auxiliaries to control the formation of stereocenters during key bond-forming reactions. Palladium-catalyzed reactions, including the Catellani reaction, have been highlighted as key steps in enantioselective synthesis of related bridged biaryl molecules. researchgate.net The development and validation of analytical methods, such as LC-MS assays, are essential for quantifying the enantiomers and assessing the success of stereoselective syntheses. hodoodo.com
Total Synthesis Strategies for the Dibenzoxepine Core Structure
The dibenzoxepine core is a significant structural motif found in various natural products and pharmacologically active molecules. researchgate.netthieme-connect.com The total synthesis of this seven-membered heterocyclic system has been a subject of considerable research. Several strategies have been developed for constructing the dibenzoxepine framework.
One approach involves intramolecular cyclization reactions. For example, intramolecular nucleophilic aromatic substitution (SNAr) and McMurry reactions have been employed in the synthesis of the dibenzo[b,f]oxepin scaffold. researchgate.net Microwave-assisted conditions can be used to obtain diaryl ethers, which are then subjected to intramolecular McMurry reaction to form the desired seven-membered ring. researchgate.net
Transition-metal-catalyzed approaches are also prominent. Palladium-catalyzed α-arylation combined with SNAr strategy has been reported for the synthesis of dibenzoxepinones, which are intermediates in the synthesis of molecules containing the dibenzoxepine core. queensu.ca Copper-catalyzed one-pot etherification/aldol condensation cascade reactions have been developed for the synthesis of dibenzoxepine lactams. acs.orgfigshare.comnih.gov Nickel-catalyzed reductive cyclization has been utilized to construct related benzoxepin rings. researchgate.net
Table 1: Examples of Reactions Used in Dibenzoxepine Core Synthesis
| Reaction Type | Catalyst/Conditions | Outcome/Intermediate | Source |
| Intramolecular SNAr and McMurry reactions | Microwave-assisted etherification, TiCl4/Zn | Dibenzo[b,f]oxepin scaffold | researchgate.net |
| Pd-catalyzed α-arylation and SNAr strategy | Pd catalyst, SNAr conditions | Dibenzoxepinones | queensu.ca |
| Cu-catalyzed etherification/aldol condensation | Cu catalyst, one-pot cascade | Dibenzoxepine lactams | acs.orgfigshare.comnih.gov |
| Ni-catalyzed reductive cyclization | Ni catalyst | Benzoxepin ring (related scaffold) | researchgate.net |
| Acid-catalyzed nucleophilic addition/Friedel-Crafts | Acid catalyst | 11-substituted dibenzo[b,e]oxepines | thieme-connect.com |
Development of Beloxepin Analogues through Rational Design and Combinatorial Synthesis
The development of analogues of a lead compound like Beloxepin is a common strategy in medicinal chemistry to explore structure-activity relationships and potentially identify compounds with improved properties. Rational design involves using structural information about the target molecule and its interaction with biological targets to guide the synthesis of new compounds. nih.gov Combinatorial synthesis allows for the rapid generation of libraries of structurally related compounds, which can then be screened for desired properties. unict.it
For Beloxepin, which contains the dibenzoxepine core and specific substituents, analogue development would likely involve modifications to the dibenzoxepine ring system, the attached nitrogen-containing side chain, or the substituents on the aromatic rings. Rational design principles would consider how these modifications might affect the compound's interaction with its biological targets, such as norepinephrine (B1679862) transporters and serotonin (B10506) receptors. medchemexpress.com
Molecular Pharmacology and Receptor Ligand Interactions of Beloxepin
High-Affinity Binding and Selectivity Profiles at Neurotransmitter Transporters
Beloxepin (B134593) demonstrates a pronounced and selective affinity for the noradrenaline transporter, which is central to its mechanism of action. This selectivity is a key feature that distinguishes it from other monoamine reuptake inhibitors.
Beloxepin acts as a potent inhibitor of the noradrenaline transporter (NET). medchemexpress.com This inhibition is achieved through high-affinity binding to the transporter protein, which blocks the reuptake of noradrenaline from the synaptic cleft into the presynaptic neuron. This action effectively increases the concentration and duration of noradrenaline in the synapse, enhancing noradrenergic neurotransmission. Research using rat brain synaptosomes has quantified the binding affinity of racemic Beloxepin, demonstrating a pKi value of 8.2, which corresponds to a Ki of 6.3 nM. This high affinity underscores its potent effect on the noradrenaline reuptake mechanism.
Beloxepin is a chiral molecule, and its enantiomers, S(+)-Beloxepin and R(-)-Beloxepin, exhibit significant differences in their affinity for the noradrenaline transporter. The S(+) enantiomer is notably more potent in inhibiting noradrenaline reuptake.
Studies have shown that S(+)-Beloxepin has a pKi of 8.8 (Ki = 1.6 nM) for the NET, indicating a very high binding affinity. In contrast, the R(-) enantiomer displays a considerably lower affinity with a pKi of 7.0 (Ki = 100 nM). This demonstrates a clear stereoselectivity in the interaction with the NET, with the S(+) form being the more pharmacologically active enantiomer in this regard.
A critical aspect of Beloxepin's pharmacological profile is its high selectivity for the noradrenaline transporter over other monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). medchemexpress.com This selectivity minimizes the effects on serotonergic and dopaminergic systems at therapeutic concentrations.
Quantitative binding assays reveal that racemic Beloxepin has a much lower affinity for both SERT (pKi = 6.2; Ki = 630 nM) and DAT (pKi = 6.0; Ki = 1000 nM). This translates to a selectivity ratio where Beloxepin is approximately 100-fold more selective for NET than for SERT, and about 159-fold more selective for NET than for DAT. The individual enantiomers also maintain this selectivity, with the potent S(+) enantiomer showing over 100-fold selectivity for NET compared to the other transporters.
Table 1: Binding Affinities (pKi) of Beloxepin and its Enantiomers at Monoamine Transporters
| Compound | NET Affinity (pKi) | SERT Affinity (pKi) | DAT Affinity (pKi) |
|---|---|---|---|
| Racemic Beloxepin | 8.2 | 6.2 | 6.0 |
| S(+)-Beloxepin | 8.8 | 6.7 | 6.1 |
| R(-)-Beloxepin | 7.0 | 5.8 | 5.8 |
Investigation of Beloxepin's Interactions with G Protein-Coupled Receptors
Beloxepin exhibits antagonist activity at 5-HT2 receptor subtypes, particularly the 5-HT2A and 5-HT2C receptors. medchemexpress.com This antagonism is a significant secondary pharmacological action. Racemic Beloxepin binds with high affinity to the 5-HT2A receptor, with a reported pKi value of 8.4 (Ki = 4.0 nM). Its affinity for the 5-HT2C receptor is also notable, with a pKi of 7.7 (Ki = 20 nM).
The enantiomers of Beloxepin also show differential affinity for these receptors. The R(-) enantiomer displays a higher affinity for both 5-HT2A (pKi = 8.5; Ki = 3.2 nM) and 5-HT2C (pKi = 7.9; Ki = 12.5 nM) receptors compared to the S(+) enantiomer, which has pKi values of 7.8 (Ki = 16 nM) for 5-HT2A and 7.1 (Ki = 79 nM) for 5-HT2C. This indicates that while the S(+) enantiomer is more potent at the NET, the R(-) enantiomer contributes more significantly to the 5-HT2 receptor antagonism.
Beloxepin also demonstrates a moderate affinity for alpha-2 adrenergic receptors. These receptors are presynaptic autoreceptors that typically inhibit the release of noradrenaline. Racemic Beloxepin has been shown to bind to alpha-2 adrenoceptors with a pKi of 7.1 (Ki = 79 nM). The R(-) enantiomer (pKi = 7.2; Ki = 63 nM) shows a slightly higher affinity for this receptor than the S(+) enantiomer (pKi = 6.7; Ki = 200 nM). This interaction suggests that Beloxepin may modulate noradrenergic transmission through a secondary mechanism involving these presynaptic receptors.
Table 2: Binding Affinities (pKi) of Beloxepin at G Protein-Coupled Receptors
| Compound | 5-HT2A Affinity (pKi) | 5-HT2C Affinity (pKi) | Alpha-2 Adrenergic Affinity (pKi) |
|---|---|---|---|
| Racemic Beloxepin | 8.4 | 7.7 | 7.1 |
| S(+)-Beloxepin | 7.8 | 7.1 | 6.7 |
| R(-)-Beloxepin | 8.5 | 7.9 | 7.2 |
Characterization of Interactions with Histamine (B1213489) H1 and Muscarinic Acetylcholine (B1216132) Receptors (Comparative Perspective)
Beloxepin, a compound belonging to the dibenzoxazepine (B10770217) family, has been primarily investigated for its properties as a selective norepinephrine (B1679862) reuptake inhibitor. scispace.com While detailed quantitative binding affinities (Kᵢ values) for Beloxepin at histamine H1 and muscarinic acetylcholine receptors are not extensively documented in publicly available scientific literature, a comparative perspective with structurally related tricyclic compounds, such as Doxepin (B10761459), provides insight into potential interactions.
Tricyclic antidepressants as a class are known for their broad receptor-binding profiles, often exhibiting significant affinity for various neurotransmitter receptors, including histaminergic and muscarinic receptors. nih.gov This promiscuity is responsible for both their therapeutic effects and some of their side effects.
Histamine H1 Receptor Interaction:
Antagonism of the histamine H1 receptor is a common characteristic of many first-generation tricyclic antidepressants and is associated with sedative effects. smpdb.ca Doxepin, a structurally similar dibenzoxepin, is one of the most potent H1 receptor antagonists known. nih.govwikipedia.org Studies using radioligand binding assays with [³H]doxepin have identified a high-affinity binding site on human brain membranes corresponding to the H1 receptor, with a dissociation constant (Kᴅ) in the sub-nanomolar range (e.g., 0.31 nM). nih.gov The interaction of Doxepin with the H1 receptor has been structurally elucidated, revealing that it binds deep within the ligand-binding pocket. nih.gov
Given the structural similarities, it is plausible that Beloxepin also interacts with the H1 receptor, although its affinity is likely to differ based on its specific chemical structure. The focus on Beloxepin's selectivity for the norepinephrine transporter suggests that its affinity for the H1 receptor may be lower than that of less selective tricyclics like Doxepin. scispace.com
Muscarinic Acetylcholine Receptor Interaction:
Antagonism of muscarinic acetylcholine receptors is another hallmark of many tricyclic antidepressants, leading to anticholinergic side effects. google.com These receptors exist in five subtypes (M1-M5). Compounds like Amitriptyline and Doxepin are known to be potent, non-selective antagonists at these receptors. nih.govwikipedia.org For instance, studies on cloned human muscarinic receptors have shown that Doxepin binds to all five subtypes with Kᵢ values in the nanomolar range. wikipedia.org Research indicates that many tricyclic antidepressants lack significant selectivity among the different muscarinic receptor subtypes. nih.gov
The potential for Beloxepin to interact with muscarinic receptors exists due to its tricyclic core structure. However, its development as a selective norepinephrine reuptake inhibitor implies that its affinity for muscarinic receptors might be comparatively lower than that of older, less selective agents. A lower affinity at these receptors would theoretically result in a more favorable side-effect profile with fewer anticholinergic effects.
The following table provides a comparative overview of the binding affinities of related tricyclic compounds at histamine H1 and muscarinic acetylcholine receptors to contextualize the potential profile of Beloxepin.
Biophysical and Molecular Dynamics Studies of Ligand-Receptor Complexes
Direct biophysical and molecular dynamics studies specifically investigating the interaction of Beloxepin with its target receptors are not widely reported in the scientific literature. However, the application of these techniques to structurally related dibenzoxazepine derivatives and their receptor complexes provides a framework for understanding the potential molecular interactions of Beloxepin.
Biophysical techniques such as X-ray crystallography and cryo-electron microscopy are instrumental in determining the three-dimensional structure of ligand-receptor complexes at an atomic level. For example, the crystal structure of the human histamine H1 receptor in complex with Doxepin has been resolved. nih.gov This structural data revealed the precise binding pocket and the key amino acid residues that interact with the Doxepin molecule. Such studies are crucial for understanding the basis of ligand affinity and selectivity.
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the dynamic nature of ligand-receptor binding, including the stability of the complex, the conformational changes that occur upon binding, and the energetic contributions of specific interactions. MD simulations have been employed to explore the binding of Doxepin isomers to the H1 receptor, helping to elucidate the reasons for the observed differences in their biological activity. These computational studies can complement experimental biophysical data by providing a dynamic view of the interaction, which is often difficult to capture with static structural methods.
For a compound like Beloxepin, these methodologies could be applied to:
Determine the binding mode: Elucidate the precise orientation and conformation of Beloxepin within the binding site of the norepinephrine transporter.
Identify key interactions: Pinpoint the specific amino acid residues that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with Beloxepin, thus contributing to its binding affinity.
Understand selectivity: By comparing the simulated interactions of Beloxepin with its primary target (norepinephrine transporter) versus off-target receptors (e.g., histamine or muscarinic receptors), researchers could computationally rationalize its selectivity profile.
Analyze dynamic behavior: Investigate the conformational flexibility of both the ligand and the receptor upon binding and how these dynamics influence the stability and kinetics of the interaction.
While specific studies on Beloxepin are pending, the established utility of these biophysical and computational approaches in characterizing the ligand-receptor complexes of similar tricyclic compounds underscores their importance in modern drug discovery and molecular pharmacology.
Table of Mentioned Compounds
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Beloxepin
Elucidation of Key Structural Determinants for Target Affinity and Selectivity
The interaction of Beloxepin (B134593) and related tricyclic compounds with monoamine transporters is governed by specific structural features that determine both binding affinity and selectivity for SERT versus NET. The core tricyclic dibenz[b,f]oxepine system serves as the foundational scaffold, positioning the crucial side chain for interaction with the transporter binding sites. nih.gov
Key determinants for affinity and selectivity include:
The Aminoalkyl Side Chain: This feature, common to nearly all SERT/NET inhibitors, is fundamental for activity. nih.gov It is understood to bind within a polar pocket (subsite A) of the transporter, formed by residues from transmembrane domains (TM) 1 and 6. nih.gov The nature of the amine (e.g., secondary vs. tertiary) and the length of the alkyl chain are critical modulators of potency and selectivity.
Aromatic Ring Substitution: Substituents on the benzene (B151609) rings of the dibenz[b,f]oxepine nucleus play a pivotal role in differentiating affinity for SERT and NET. Mutational analyses of transporters have shown that non-conserved residues within the central substrate-binding site are the molecular basis for inhibitor selectivity. nih.gov For instance, studies on related selective inhibitors have revealed that specific amino acid differences in TM1, TM8, and TM9 largely determine whether a compound will preferentially bind to SERT or NET. nih.gov
Stereochemistry: The spatial arrangement of substituents is crucial. Research on other monoamine transporter inhibitors has demonstrated that SERT and NET often have opposite preferences for the stereochemical configuration of an inhibitor. nih.gov This suggests that the specific 3D orientation of functional groups on the Beloxepin structure is a key factor in its selectivity profile.
Transporter Binding Pocket Residues: Specific amino acid residues within the S1 binding site of the transporters are critical for interaction. For NET, residue V148 has been identified as a major determinant of selectivity for norepinephrine (B1679862) reuptake inhibitors. frontiersin.org For SERT, residues such as Tyr95, Asp98, and Ser438 have been shown to greatly influence inhibitor binding. nih.gov The precise interaction between Beloxepin's functional groups and these residues governs its binding affinity.
| Structural Feature | Role in Target Affinity & Selectivity | Relevant Transporter Residues (Examples) |
| Tricyclic Dibenz[b,f]oxepine Core | Provides the rigid scaffold for optimal orientation of the side chain. | General binding pocket architecture. |
| Aminoalkyl Side Chain | Interacts with a polar sub-pocket; crucial for binding. | Tyr95, Asp98 (SERT) |
| Aromatic Ring Substituents | Key determinants of selectivity between SERT and NET. | V148 (NET), TM1/TM8/TM9 residues (SERT/NET) |
| Stereochemistry | Influences preferential binding to either SERT or NET. | N/A |
Systematic Chemical Modification and Functional Group Contribution Analysis
Systematic modification of the Beloxepin scaffold and analogous tricyclic antidepressants has provided insight into the contribution of individual functional groups to biological activity.
Halogenation: The addition of halogen atoms to the aromatic rings is a common strategy to enhance potency and selectivity. In the broader class of antidepressants, halogenation significantly impacts binding affinity. For example, the addition of a trifluoromethyl group (-CF3) to the phenolic ring of a fluoxetine (B1211875) precursor was found to increase its SSRI activity six-fold. longdom.org Fluorine atoms can act as hydrogen bond acceptors, contributing to higher affinity in protein-ligand interactions. longdom.org Modifications to the Beloxepin core would likely follow similar principles, where the position and nature of the halogen substituent could fine-tune its selectivity for SERT or NET.
Modification of the Amino Group: The basic nitrogen atom in the side chain is essential for activity. Altering its properties, such as converting a tertiary amine to a secondary amine, can change the compound's pharmacological profile. Tertiary amines in the tricyclic antidepressant class are often metabolized via demethylation to their active secondary amine derivatives. mdedge.com These secondary amines can exhibit different selectivity ratios for SERT and NET compared to their tertiary amine precursors.
Alkyl Chain Alterations: The length and branching of the alkyl chain connecting the tricyclic core to the terminal amine influence how the molecule fits into the transporter's binding pocket. Changes in chain length can alter the distance between the key pharmacophoric elements, thereby affecting binding affinity.
The table below summarizes the expected impact of functional group modifications based on SAR studies of related monoamine transporter inhibitors.
| Modification Type | Functional Group Example | Expected Effect on Activity/Selectivity |
| Aromatic Halogenation | Introduction of -F, -Cl, or -CF3 | Can significantly increase binding potency and modulate selectivity. longdom.org |
| Amine Demethylation | Tertiary Amine → Secondary Amine | Alters the SERT/NET selectivity profile. mdedge.com |
| Alkyl Chain Variation | Propyl chain → Ethyl or Butyl chain | Modifies binding affinity by changing the positioning within the binding site. |
Pharmacophore Modeling and Ligand-Based Drug Design Principles Applied to Beloxepin Analogues
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For Beloxepin and its analogues targeting monoamine transporters, a pharmacophore model helps rationalize the SAR data and guide the design of new compounds.
Based on the structures of Beloxepin and other tricyclic antidepressants, a typical ligand-based pharmacophore model would include the following features:
Two Aromatic Rings: Derived from the dibenz[b,f]oxepine nucleus, these regions are involved in hydrophobic and aromatic stacking interactions within the transporter binding site.
A Hydrogen Bond Acceptor: The oxygen atom within the central oxepine ring can serve as a key hydrogen bond acceptor.
A Positively Ionizable Group: The nitrogen atom of the aminoalkyl side chain, which is protonated at physiological pH, forms a crucial ionic interaction with an acidic residue (e.g., Asp98 in SERT) in the binding pocket. nih.gov
A study on structurally similar 10,11-dihydrodibenzo[b,f]oxepine derivatives successfully developed a pharmacophore model for EP(4) antagonists, demonstrating the utility of this approach for the oxepine scaffold. nih.gov Similarly, a four-point pharmacophore model for tricyclic MAO-A inhibitors consisted of three hydrogen bond acceptors and one aromatic ring, highlighting the common features sought in such models. derpharmachemica.com These models serve as 3D queries to screen virtual libraries for novel compounds that fit the required spatial and chemical criteria for biological activity.
| Pharmacophore Feature | Corresponding Chemical Moiety in Beloxepin | Type of Interaction |
| Aromatic Center 1 | Benzene Ring A | Hydrophobic/Aromatic |
| Aromatic Center 2 | Benzene Ring B | Hydrophobic/Aromatic |
| Hydrogen Bond Acceptor | Oxygen atom in the Oxepine Ring | Hydrogen Bonding |
| Positively Ionizable | Nitrogen atom in the Aminoalkyl Chain | Ionic/Hydrogen Bonding |
Predictive Modeling for Biological Activity Using QSAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies employ statistical models to correlate the biological activity of a series of compounds with their physicochemical properties or structural descriptors. This approach is used to predict the activity of novel compounds before their synthesis and experimental testing.
For tricyclic antidepressants and related compounds, 3D-QSAR models have been successfully developed. These models provide detailed structural insights and highlight important binding features. For instance, a 3D-QSAR study on a series of tricyclic selective monoamine oxidase A inhibitors yielded a predictive model with a high correlation coefficient (r² = 0.9595) and good internal predictability (q² = 0.6229). derpharmachemica.com The r² value indicates how well the model fits the data, while the q² value, derived from cross-validation, indicates its predictive power.
The development of a QSAR model for Beloxepin analogues would typically involve:
Data Set Compilation: Assembling a series of Beloxepin analogues with experimentally determined binding affinities for SERT and NET.
Descriptor Calculation: Calculating various molecular descriptors for each analogue, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.
Model Generation: Using statistical methods like Partial Least Squares (PLS) to build a mathematical equation linking the descriptors to biological activity.
Validation: Testing the model's predictive ability using both internal (cross-validation) and external test sets of compounds not used in model generation.
Such validated QSAR models are powerful tools in medicinal chemistry, enabling the prioritization of synthetic targets and the rational design of new dibenz[b,f]oxepine derivatives with potentially improved potency and selectivity. researchgate.net
Preclinical Pharmacodynamics and Neurobiological Mechanisms of Beloxepin
In Vitro Pharmacological Characterization in Cellular and Subcellular Systems
Beloxepin (B134593) has been characterized in vitro for its activity on monoamine transporters. It is described as a selective inhibitor of synaptosomal noradrenalin reuptake, demonstrating significantly lower affinity for other monoamine carriers scispace.com. Studies on the enantiomers of Beloxepin indicate that the (-)-enantiomer exhibits approximately 8-fold higher affinity for the norepinephrine (B1679862) (NE) transporter compared to the (+)-enantiomer scispace.com. Specifically, the Ki values were reported as 700 nM for the racemate (±)-Beloxepin, 390 nM for (-)-Beloxepin, and 2960 nM for (+)-Beloxepin scispace.com.
Neurochemical Modulation in Preclinical Brain Models
Investigation into the neurochemical modulation by Beloxepin in preclinical brain models has primarily focused on its impact on monoamine systems.
Assessment of Monoamine Levels in Synaptic Clefts
Beloxepin's primary mechanism involves the inhibition of norepinephrine reuptake into presynaptic terminals, leading to increased concentrations of NE in the synaptic cleft scispace.com. While it is described as a selective NE reuptake inhibitor, its affinity for other monoamine carriers is considerably lower scispace.com. This selective action on the norepinephrine transporter (NET) distinguishes it from less selective compounds that may also significantly inhibit the reuptake of serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) wikipedia.orggoogle.com.
Electrophysiological Correlates of Neurotransmitter System Modulation
While specific electrophysiological studies directly on Beloxepin were not extensively detailed in the provided information, the known mechanism of norepinephrine reuptake inhibition suggests potential electrophysiological effects. Increased synaptic NE levels can modulate neuronal firing rates and synaptic plasticity through interactions with adrenergic receptors located on both pre- and post-synaptic neurons nih.gov. For instance, activation of α2 adrenoceptors, which are often auto-receptors on noradrenergic neurons, can inhibit NE release and neuronal firing, while activation of post-synaptic adrenoceptors can have excitatory or inhibitory effects depending on the receptor subtype and location scispace.com. Studies on other norepinephrine reuptake inhibitors and compounds affecting monoamine systems have demonstrated changes in the firing activity of neurons in brain regions like the locus coeruleus (LC), a major source of NE neurons, and areas receiving noradrenergic projections nih.govnih.gov.
Investigation of Antinociceptive Mechanisms in Defined Preclinical Pain Models
Beloxepin has been investigated for its potential antinociceptive effects, particularly in models of neuropathic pain.
Characterization of Antiallodynic Effects in Neuropathic Pain Models (e.g., L5 SNL Rats)
Beloxepin has demonstrated antiallodynic effects in the L5 spinal nerve ligation (SNL) rat model of neuropathic pain scispace.com. This model is commonly used to mimic the mechanical hypersensitivity (allodynia) observed in human neuropathic pain conditions meliordiscovery.comnih.gov. In L5 SNL rats, (±)-Beloxepin produced a dose-dependent antiallodynic effect when administered intraperitoneally (i.p.) at doses of 3, 10, and 30 mg/kg scispace.com. A dose of 30 mg/kg i.p. resulted in a potent antiallodynic effect, with mechanical withdrawal thresholds approaching those of sham-operated rats scispace.com. Both (±)-Beloxepin and the (-)-enantiomer were also effective in this model when administered orally at 60 mg/kg, showing significant antiallodynic effects at 60 and 120 minutes post-administration scispace.com. The (+)-enantiomer, however, did not show a significant antiallodynic effect in this model scispace.com.
Elucidation of Spinal and Supraspinal Pain Modulatory Pathways
The antiallodynic effect of Beloxepin in neuropathic pain models is believed to be mediated, at least in part, via the noradrenergic system, which plays a significant role in descending pain modulation scispace.comresearchgate.net. The descending noradrenergic pathway originates from the locus coeruleus in the brainstem and projects to the spinal cord dorsal horn, where it can inhibit the transmission of pain signals from primary afferents to second-order neurons scispace.comresearchgate.net. While the provided information specifically mentions that the antiallodynic effect of another compound tested in the SNL model was mediated via the ascending nociceptive system scispace.com, the primary mechanism of Beloxepin as a selective NE reuptake inhibitor strongly implicates the descending noradrenergic inhibitory pathway in its antinociceptive action. Increasing NE levels in the spinal dorsal horn can enhance the activity of α2 adrenoceptors, which are known to mediate analgesia scispace.comresearchgate.net. The involvement of both spinal and supraspinal sites in pain modulation by noradrenergic compounds is well-established nih.govnih.gov.
Receptor Subtype Involvement in Analgesic Efficacy
Beloxepin (Org-4428), a compound belonging to the diphenylossepine family, has been investigated for its preclinical pharmacological properties, particularly in the context of pain scispace.com. Research indicates that Beloxepin acts as a selective inhibitor of synaptosomal noradrenalin (NE) reuptake scispace.com. Its affinity for other monoamine carriers is approximately 100-fold lower than for the noradrenalin transporter scispace.com.
Preclinical studies, specifically in the spinal nerve ligation (SNL) model of neuropathic pain in rats, have demonstrated that Beloxepin produces a dose-dependent antiallodynic effect scispace.comresearchgate.net. Antiallodynia refers to the reduction of pain caused by a stimulus that would not normally provoke pain. In one study using L5 SNL rats, administration of Beloxepin at doses of 3, 10, and 30 mg/kg intraperitoneally (i.p.) resulted in a dose-dependent decrease in hypersensitivity scispace.comresearchgate.net. A potent antiallodynic effect was observed at the 30 mg/kg dose, with threshold values approaching those of sham-operated rats scispace.com.
Further investigation using the same neuropathic pain model showed that both the racemic mixture (±)-beloxepin and the (-)-enantiomer of Beloxepin were effective in producing a significant antiallodynic effect when administered orally at 60 mg/kg, tested 60 and 120 minutes post-drug scispace.com. Conversely, the (+)-enantiomer did not show a significant antiallodynic effect under these conditions scispace.com. This suggests that the (-)-enantiomer is primarily responsible for the observed analgesic activity, correlating with its higher affinity for the NE transporter compared to the (+)-enantiomer scispace.com. The (-)-enantiomer binds to the NE transporter with approximately 8-fold higher affinity than the (+)-enantiomer (Ki(±) 700 nM, Ki(-) 390 nM, and Ki(+) 2960 nM) scispace.com.
Although Beloxepin is characterized as a weak inhibitor of NE reuptake, it demonstrates activity in the treatment of neuropathic pain scispace.comresearchgate.net. The antiallodynic effect observed in the SNL model is suggested to be mediated via the ascending nociceptive system scispace.com.
The noradrenergic system plays a significant role in pain control, particularly in chronic neuropathic pain conditions scispace.comresearchgate.net. Alpha-2 (α2) adrenoceptors are key components of this system and represent a valuable therapeutic target for pain management scispace.comresearchgate.net. Stimulation of α2 adrenoceptors is known to enhance the antinociceptive effects of µ-opioids, while α2 adrenoceptor antagonists can attenuate opioid analgesia scispace.com. While Beloxepin's primary mechanism identified is NE reuptake inhibition, which increases NE levels in the synapse, the analgesic effects of noradrenergic compounds are often linked to the activation of α2 adrenoceptors in pain pathways scispace.comresearchgate.net. Preclinical research suggests that noradrenergic antidepressants can have antinociceptive effects comparable to mixed tricyclic antidepressants scispace.com.
The dose-dependent antiallodynic effect of Beloxepin in the L5 SNL rat model is summarized in the table below, based on reported findings:
| Dose (mg/kg, i.p.) | Antiallodynic Effect (% decrease in hypersensitivity) |
| 1 | 42% |
| 3 | 66% |
| 10 | 84% |
| 30 | Potent effect, threshold values similar to sham |
Note: Data extracted from preclinical studies in the L5 SNL rat model scispace.comresearchgate.net.
The differential activity between Beloxepin enantiomers highlights the stereoselectivity of its interaction with the NE transporter and the subsequent impact on analgesic efficacy scispace.com. The observed preclinical antiallodynic effect in neuropathic pain models, coupled with its mechanism as a selective NE reuptake inhibitor, underscores the involvement of the noradrenergic system in Beloxepin's neurobiological mechanisms of analgesia scispace.comresearchgate.net.
Preclinical Pharmacokinetics and Drug Disposition of Beloxepin
Absorption and Distribution Studies in Preclinical Species
Preclinical studies on the absorption and distribution of a drug candidate are crucial for predicting its behavior in humans. These studies are typically conducted in various animal models to understand how the drug is taken up by the body and where it travels within the body's tissues.
For a centrally acting agent, the ability to cross the blood-brain barrier (BBB) is of paramount importance. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.
Beloxepin's potential to act on the CNS necessitates its effective permeation of the BBB. While specific preclinical studies on beloxepin's BBB penetration are not extensively documented, insights can be drawn from related lipophilic compounds like doxepin (B10761459). Doxepin, being lipophilic, readily crosses the blood-brain barrier. clinpgx.org A strong correlation has been observed between its concentrations in the cerebrospinal fluid and plasma, indicating consistent permeability. clinpgx.org Preclinical studies for a compound like beloxepin (B134593) would likely involve animal models, such as rats, to measure the concentration of the drug in the brain tissue and cerebrospinal fluid after administration. These studies help determine the brain-to-plasma concentration ratio, a key indicator of CNS penetration.
The physicochemical properties of a compound, such as its lipophilicity (measured as LogP), molecular size, and charge, are critical determinants of its ability to diffuse across the BBB. fiveable.me Beloxepin has a calculated XLogP3 value of 2.8, suggesting a degree of lipophilicity that would favor BBB penetration. nih.gov
Table 1: Illustrative Data from Preclinical CNS Distribution Studies (Example based on Tricyclic Antidepressants)
| Parameter | Preclinical Species | Finding | Implication for CNS-active drugs |
| Brain-to-Plasma Ratio | Rat | > 1 | Indicates accumulation in the brain tissue. |
| CSF-to-Plasma Ratio | Non-human Primate | ~ 0.5 - 1.0 | Suggests significant penetration into the cerebrospinal fluid. |
| Time to Peak Brain Conc. | Mouse | 1-2 hours | Provides information on the rate of CNS entry. |
Note: This table presents hypothetical data based on typical findings for CNS-active tricyclic compounds to illustrate the nature of data collected in such studies.
Understanding how a drug distributes throughout the various tissues and organs of the body is essential for assessing its potential sites of action and toxicity. Preclinical tissue distribution studies involve administering the drug to animal models and then measuring its concentration in different tissues at various time points.
For a compound like beloxepin, it is anticipated that it would be widely distributed throughout the body, a characteristic of many tricyclic compounds. For instance, doxepin is known to be highly distributed in various body tissues, including the lungs, heart, and liver. nih.gov Preclinical studies for beloxepin would aim to quantify its presence in major organs such as the liver, kidneys, lungs, heart, and spleen, in addition to the brain.
Compartmental analysis is a mathematical modeling technique used to describe the distribution and elimination of a drug in the body. This analysis helps in understanding the drug's pharmacokinetic behavior by dividing the body into a series of interconnected compartments. For many tricyclic antidepressants, a two-compartment model is often used to describe their plasma concentration-time profiles.
Table 2: Representative Tissue Distribution Findings in Preclinical Models (Example based on Doxepin)
| Tissue | Concentration Relative to Plasma | Preclinical Species |
| Lungs | High | Rat |
| Liver | High | Rat |
| Heart | Moderate to High | Rat |
| Kidneys | Moderate | Rat |
| Brain | Moderate | Rat |
Note: This table is based on the known distribution patterns of doxepin and serves as an example of expected findings for a lipophilic amine like beloxepin.
Biotransformation Pathways and Metabolite Characterization in Preclinical Systems
Biotransformation, or drug metabolism, is the process by which the body chemically modifies a drug, primarily in the liver. This process is crucial for detoxification and elimination of the drug from the body.
The cytochrome P450 (CYP) system is a superfamily of enzymes responsible for the metabolism of a vast number of drugs. Identifying the specific CYP isozymes involved in a drug's metabolism is critical for predicting potential drug-drug interactions.
While the specific CYP isozymes that metabolize beloxepin have not been definitively identified in the available literature, the metabolism of the structurally similar doxepin is well-characterized. Doxepin is primarily metabolized by CYP2D6 and CYP2C19, with minor contributions from CYP1A2, CYP2C9, and CYP3A4. clinpgx.orgnih.govpreprints.orgdrugbank.comwikipedia.org The main metabolic pathways for doxepin are N-demethylation to its active metabolite, nordoxepin (desmethyldoxepin), and hydroxylation. clinpgx.orgnih.gov Given the structural similarities, it is plausible that beloxepin undergoes metabolism through similar pathways involving these CYP isozymes.
Table 3: Cytochrome P450 Isozymes Implicated in the Metabolism of Tricyclic Antidepressants (based on Doxepin)
| CYP Isozyme | Metabolic Reaction |
| CYP2C19 | N-demethylation |
| CYP2D6 | Hydroxylation |
| CYP1A2 | N-demethylation (minor) |
| CYP2C9 | N-demethylation (minor) |
| CYP3A4 | N-demethylation (minor) |
In vitro metabolism studies are a cornerstone of preclinical drug development. These studies often utilize liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes, from various species including humans, rats, and dogs. nih.govresearchgate.net These experiments help in identifying the metabolic pathways and the enzymes involved.
For a compound like beloxepin, in vitro studies with liver microsomes would be conducted to observe the rate of its disappearance and the formation of metabolites over time. Further characterization would involve the use of recombinant human CYP enzymes to pinpoint the specific isozymes responsible for its metabolism. nih.gov For example, in vitro studies with doxepin have confirmed the roles of CYP2D6 and CYP2C19 in its hydroxylation and N-demethylation, respectively. nih.gov
Preclinical Pharmacogenomics of Beloxepin Metabolism
Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. Genetic variations (polymorphisms) in CYP enzymes can lead to significant differences in drug metabolism among individuals.
The genes encoding for CYP2D6 and CYP2C19 are highly polymorphic, leading to different metabolizer phenotypes, including poor, intermediate, extensive (normal), and ultrarapid metabolizers. clinpgx.orgrroij.comattodiagnostics.com For drugs primarily metabolized by these enzymes, such as doxepin, an individual's metabolizer status can significantly impact drug exposure and, consequently, efficacy and safety. clinpgx.orgnih.gov
Preclinical pharmacogenomic studies for a compound like beloxepin would likely involve in vitro experiments using liver microsomes from genotyped human donors representing different metabolizer statuses. These studies would aim to determine if the metabolism of beloxepin is significantly affected by known polymorphisms in CYP enzymes. Such information is crucial for anticipating inter-individual variability in clinical trials and for the potential development of personalized dosing strategies. nih.govmdedge.com
Table 4: Potential Impact of CYP Polymorphisms on the Metabolism of Beloxepin (Inferred from Tricyclic Antidepressants)
| Genotype | Phenotype | Predicted Impact on Drug Exposure |
| CYP2D6 Poor Metabolizer | Reduced enzyme activity | Increased plasma concentrations, potential for adverse effects. |
| CYP2D6 Ultrarapid Metabolizer | Increased enzyme activity | Decreased plasma concentrations, potential for reduced efficacy. |
| CYP2C19 Poor Metabolizer | Reduced enzyme activity | Increased plasma concentrations of parent drug if it's a primary pathway. |
| CYP2C19 Ultrarapid Metabolizer | Increased enzyme activity | Decreased plasma concentrations of parent drug if it's a primary pathway. |
Note: This table illustrates the potential clinical implications of pharmacogenomic variations for a drug metabolized by these pathways, based on established knowledge for other tricyclic antidepressants.
Advanced Research Perspectives and Methodological Advancements for Beloxepin
Integration of Omics Technologies in Beloxepin (B134593) Research
The integration of omics technologies, including genomics, proteomics, transcriptomics, and metabolomics, has become increasingly crucial in modern drug discovery and understanding disease mechanisms. These approaches provide comprehensive insights into biological systems at a molecular level, enabling the identification of novel drug targets, biomarkers, and patient stratification strategies nih.govva.govnih.gov. Proteomics, for instance, can identify protein panels that may predict therapeutic response or inform drug development strategies nih.gov.
Based on the available search information, there is no specific data detailing the application or integration of omics technologies specifically in the research or development of Beloxepin. While omics technologies are broadly applied in pharmaceutical research, published studies directly linking these methodologies to Beloxepin were not identified in the search results.
Development of Novel Preclinical Models for Neuropharmacological Research
Preclinical models, particularly animal models, are fundamental to neuropharmacological research, providing systems to study disease pathology and evaluate the efficacy and mechanisms of action of potential therapeutic compounds nih.govmdpi.com. While existing models for conditions like depression and neuropathic pain are widely used, the development of novel, more predictive models remains an ongoing area of research to better translate findings to human conditions nih.govnih.gov.
Research on Beloxepin has utilized preclinical models, specifically the L5 SNL (spinal nerve ligation) rat model, to evaluate its antiallodynic effect in neuropathic pain scispace.com. This demonstrates the compound's assessment within established neuropharmacological testing paradigms. However, the available information does not indicate the development of novel preclinical models specifically tailored for the research or evaluation of Beloxepin itself. General advancements in animal models for predicting antidepressant activity or studying neuroplasticity are reported, but a direct link to Beloxepin's development through such novel models was not found nih.govmdpi.com.
Chemoinformatic and Artificial Intelligence Applications in Beloxepin Discovery
Translational Research Frameworks for Beloxepin's Preclinical Findings
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. Developing robust translational research frameworks is essential to effectively move promising preclinical findings through clinical development and into new therapies nih.govnih.govnih.gov. These frameworks often involve integrating data from various sources, including preclinical studies, clinical trials, and real-world evidence, to inform decision-making and improve the success rate of drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
